Photovoltaic Efficiency: VO-EtioP-III vs. Ni-EtioP-III
In archetypal planar donor/acceptor heterojunction photovoltaic cells, VO-EtioP-III delivers a power conversion efficiency (PCE) of 2.3% when paired with a Cl₆SubPc acceptor, along with a rectification ratio of 8×10⁵. By direct comparison in the same study, the nickel analog Ni-EtioP-III achieves a PCE of no more than 1% under equivalent device architecture, with a photovoltage of 0.58 V and short-circuit current density of 1.8 mA/cm² [1]. The efficiency ratio of approximately 2.3:1 represents a quantifiable basis for donor material selection in organic photovoltaic research.
| Evidence Dimension | Photovoltaic power conversion efficiency (PCE) |
|---|---|
| Target Compound Data | 2.3% PCE; rectification ratio 8×10⁵ |
| Comparator Or Baseline | Ni-EtioP-III: ≤1% PCE; V_oc = 0.58 V; J_sc = 1.8 mA/cm² |
| Quantified Difference | ≥2.3× higher PCE for VO-EtioP-III |
| Conditions | Planar donor/acceptor heterojunction cells; donor paired with Cl₆SubPc acceptor; vacuum-sublimed films |
Why This Matters
For laboratories fabricating thin-film organic photovoltaic devices, VO-EtioP-III offers a >2-fold efficiency gain over the isostructural nickel analog, directly impacting device performance metrics in donor material screening.
- [1] Rychikhina, E.D.; Pakhomov, G.L.; et al. Ni-etioporphyrin-III: Solid-state properties and photovoltaic performance. Journal of Porphyrins and Phthalocyanines 2025, DOI: 10.1142/S108842462550052X. View Source
